molecular formula C9H9FOS B14072928 1-(2-Fluoro-6-mercaptophenyl)propan-2-one

1-(2-Fluoro-6-mercaptophenyl)propan-2-one

Cat. No.: B14072928
M. Wt: 184.23 g/mol
InChI Key: BHFGXCQJVAIUKP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-mercaptophenyl)propan-2-one typically involves the introduction of the fluorine and mercapto groups onto a phenyl ring, followed by the attachment of the propan-2-one moiety. One common method involves the reaction of 2-fluoro-6-nitrophenol with thiourea to introduce the mercapto group, followed by reduction to obtain the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-6-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and mercapto group can form specific interactions with these targets, influencing their activity. The propan-2-one moiety may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-6-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(2-Fluoro-6-aminophenyl)propan-2-one: Contains an amino group instead of a mercapto group.

    1-(2-Fluoro-6-methylphenyl)propan-2-one: Features a methyl group instead of a mercapto group.

Uniqueness

1-(2-Fluoro-6-mercaptophenyl)propan-2-one is unique due to the presence of both a fluorine atom and a mercapto group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(2-fluoro-6-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5H2,1H3

InChI Key

BHFGXCQJVAIUKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1S)F

Origin of Product

United States

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